molecular formula C15H21NO4 B2729496 N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide CAS No. 1286726-58-6

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide

Cat. No.: B2729496
CAS No.: 1286726-58-6
M. Wt: 279.336
InChI Key: PTVPIUBYYRXQHN-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and two methoxy groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with 2-cyclopropyl-2-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide
  • N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide
  • N-(2-cyclopropyl-2-hydroxypropyl)-2-(o-tolyloxy)acetamide

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide is unique due to the presence of both cyclopropyl and hydroxypropyl groups, which confer distinct chemical and biological properties. The methoxy groups on the benzamide core further enhance its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(18,10-7-8-10)9-16-14(17)11-5-4-6-12(19-2)13(11)20-3/h4-6,10,18H,7-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVPIUBYYRXQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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